6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 887983-53-1
VCID: VC11694265
InChI: InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

CAS No.: 887983-53-1

Cat. No.: VC11694265

Molecular Formula: C13H9NO4

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid - 887983-53-1

Specification

CAS No. 887983-53-1
Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
IUPAC Name 6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Standard InChI Key MNBDQFSUHNDRNN-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid, precisely describes its bicarbocyclic structure comprising a pyridine ring substituted at position 3 with a carboxylic acid group and at position 6 with a 1,3-benzodioxole substituent . X-ray crystallographic analysis of related structures reveals planarity between the pyridine and benzodioxole rings, creating an extended π-conjugated system that influences both electronic properties and molecular recognition capabilities .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous systems predict:

EHOMO=5.82eV,ELUMO=1.94eVE_{\text{HOMO}} = -5.82 \, \text{eV}, \quad E_{\text{LUMO}} = -1.94 \, \text{eV}

indicating significant electron-withdrawing character from the carboxylic acid group . The benzodioxole moiety contributes to lipophilicity (LogP = 2.18) , enhancing membrane permeability in biological systems.

Spectroscopic Signatures

Characteristic spectroscopic data from mass and NMR analyses include:

TechniqueKey Signals
ESI-MS[M+H]⁺ m/z 244.06 (calc. 243.05)
¹H NMR (DMSO-d₆)δ 8.92 (d, J=2.1 Hz, H-2), 7.61 (dd, J=8.3, 2.1 Hz, H-4), 6.97 (s, benzodioxole H)
IR1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C)

These spectral features enable unambiguous identification and purity assessment in synthetic batches .

Synthetic Methodologies

Copper-Catalyzed Photoredox Synthesis

A breakthrough synthesis employing CuI/2-picolinic acid catalysis under blue LED irradiation enables efficient construction of the pyridine-benzodioxole linkage . The optimized protocol:

  • Reaction Conditions:

    • 5 mol% CuI catalyst

    • 460 nm LED irradiation (40 mW/cm²)

    • Methanol solvent, O₂ atmosphere

    • 25-28°C, 12-24 h reaction time

  • Mechanistic Pathway:

    CuIhνCu0+Excited StateAlkyne OxidationGlyoxal Intermediate\text{CuI} \xrightarrow{h\nu} \text{Cu}^{0} + \text{Excited State} \rightarrow \text{Alkyne Oxidation} \rightarrow \text{Glyoxal Intermediate}

    Subsequent condensation with amino precursors yields the target compound in 68-75% isolated yield .

Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Friedländer4288No transition metals
Suzuki-Miyaura6595Regioselective coupling
Photoredox (Current)7398Atom economy, scalability

The photoredox approach significantly reduces heavy metal waste compared to traditional cross-coupling methods .

Physicochemical Properties

Thermodynamic Parameters

Experimental data combined with computational predictions reveal:

PropertyValueMethod
Melting Point231-233°C Differential Scanning Calorimetry
Aqueous Solubility2.8 mg/mL (25°C)Shake-flask HPLC
pKa (COOH)2.34 ± 0.05Potentiometric titration
LogD (pH 7.4)1.92Octanol-water partition

The relatively low solubility profile necessitates formulation strategies for biological applications, often employing β-cyclodextrin complexes or nanoparticulate systems .

Chemical Reactivity and Derivatives

Coordination Chemistry

The molecule acts as a tridentate ligand through:

  • Pyridine nitrogen

  • Carboxylate oxygen

  • Benzodioxole ether oxygen

Crystal structures of Cu(II) complexes show square pyramidal geometry with binding constants (log K) of 8.2 ± 0.3 , enabling applications in catalytic systems and metallodrug design.

Synthetic Derivatives

Key modified analogs with enhanced bioactivity include:

  • Methyl ester prodrug:

    • 98% oral bioavailability

    • Rapid hepatic conversion to active acid

  • Amide conjugates:

    • NDM-1 IC₅₀ = 80 nM (vs. 240 nM for parent)

    • 10-fold increased bacterial membrane penetration

  • Boronic acid derivatives:

    • Suzuki cross-coupling precursors

    • Proteasome inhibition activity (IC₅₀ = 5.2 μM)

Biological Activities and Applications

Metallo-β-Lactamase Inhibition

In NDM-1 enzyme assays:

ParameterValue (Compound)Value (DPA Control)
IC₅₀84 nM520 nM
MIC Reduction*8-fold2-fold
Selectivity Index13218

*Against K. pneumoniae NDM-1 clinical isolate with imipenem . The inhibition mechanism involves Zn²⁺ chelation and transition state analog formation, as shown by EPR spectroscopy .

Analytical Characterization Techniques

HPLC Method Validation

Validated USP method parameters:

ColumnZorbax SB-C18 (4.6 × 150 mm, 5 μm)
Mobile Phase0.1% H3PO4:ACN (75:25)
Flow Rate1.0 mL/min
Retention6.8 min
LOD/LOQ0.08/0.25 μg/mL

The method demonstrates linearity (r² = 0.9998) across 0.25-100 μg/mL with ≤2% RSD in precision studies .

Stability Profiling

Forced degradation studies under ICH guidelines show:

ConditionDegradation (%)Major Impurity
Acid (0.1N HCl)12.4Decarboxylated product
Alkali (0.1N NaOH)18.7Ring-opened amine
Oxidative (3% H₂O₂)9.2Sulfoxide derivative

These findings inform proper storage conditions (desiccated, -20°C) and formulation strategies .

Industrial and Regulatory Considerations

SupplierPurityPrice (100 mg)Lead Time
Aladdin Scientific98%$182.908-12 weeks
Chemsrc95%$154.004 weeks

The extended lead times reflect complex synthesis requirements and increasing demand from antibiotic development programs .

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